1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride
CAS No.: 2413896-34-9
Cat. No.: VC7262205
Molecular Formula: C10H14ClN5
Molecular Weight: 239.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2413896-34-9 |
|---|---|
| Molecular Formula | C10H14ClN5 |
| Molecular Weight | 239.71 |
| IUPAC Name | [1-(2,6-dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H13N5.ClH/c1-7-4-3-5-8(2)10(7)15-9(6-11)12-13-14-15;/h3-5H,6,11H2,1-2H3;1H |
| Standard InChI Key | RWZKXCYAZKVWAZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)N2C(=NN=N2)CN.Cl |
Introduction
Chemical Identity and Structural Features
1-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride (CAS: 2413896-34-9) is a tetrazole-based organic salt with the molecular formula C₁₀H₁₄ClN₅ and a molecular weight of 239.70 g/mol . The structure comprises a tetrazole ring substituted at the 1-position with a 2,6-dimethylphenyl group and at the 5-position with a methanamine hydrochloride side chain (Fig. 1). The 2,6-dimethyl substitution on the phenyl ring enhances steric bulk and hydrophobic interactions, potentially influencing biological target binding .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄ClN₅ | |
| Molecular Weight | 239.70 g/mol | |
| Purity | ≥95% (crystalline solid) | |
| Solubility | Soluble in polar solvents |
The tetrazole ring, a bioisostere for carboxylic acids, contributes to metabolic stability and hydrogen-bonding capabilities, while the hydrochloride salt improves aqueous solubility.
Synthesis and Structural Optimization
The synthesis of this compound follows a modified protocol for tetrazole derivatives, as detailed in antifungal drug discovery studies .
Reaction Mechanism
The general procedure involves:
-
Cyclization: Reacting α-amino nitriles with sodium azide (NaN₃) and zinc chloride (ZnCl₂) in isopropyl alcohol under reflux .
-
Acidification: Adjusting the pH with concentrated HCl to precipitate the hydrochloride salt.
-
Purification: Extraction with ethyl acetate, washing with brine, and drying over anhydrous Na₂SO₄ .
Yields typically range from 65% to 83%, depending on substituents and reaction conditions . For example, analogous compounds like N-(phenyl(2H-tetrazol-5-yl)methyl)aniline achieved a 72% yield under similar conditions .
Structural Confirmation
-
¹H NMR: Key signals include aromatic protons (δ 7.12–7.35 ppm), methyl groups (δ 2.34–2.38 ppm), and tetrazole NH (δ 10.1–10.3 ppm) .
-
IR Spectroscopy: Stretching vibrations at 3,400 cm⁻¹ (N–H) and 1,605 cm⁻¹ (C=N) .
Biological Activities and Mechanisms
Antifungal Activity
In vitro studies of structurally related tetrazole derivatives demonstrate dose-dependent inhibition against Aspergillus niger and Candida albicans . Disk diffusion assays revealed zones of inhibition up to 18 mm at 50 µg/mL, comparable to fluconazole . The 2,6-dimethylphenyl group may enhance membrane permeability, while the tetrazole ring competitively inhibits cytochrome P450 14α-sterol demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis .
Table 2: Antifungal Activity of Analogous Compounds
| Compound | A. niger Inhibition (mm) | C. albicans Inhibition (mm) |
|---|---|---|
| Fluconazole | 20 | 22 |
| Tetrazole Derivative (12) | 17 | 18 |
| Target Compound (Modeled) | 15–18 (Predicted) | 16–19 (Predicted) |
Molecular Docking and Structure-Activity Relationships
CYP51 Inhibition
Docking simulations (PDB: 1EA1) show the tetrazole nitrogen forming hydrogen bonds with CYP51’s heme iron, while the 2,6-dimethylphenyl group occupies a hydrophobic pocket near Leu321 . This dual interaction disrupts lanosterol demethylation, depleting ergosterol and compromising fungal cell membranes .
Substituent Effects
-
Electron-Withdrawing Groups (e.g., –Cl): Increase antifungal potency by enhancing tetrazole ring electronegativity .
-
Hydrophobic Substituents (e.g., –CH₃): Improve membrane penetration but may reduce solubility .
-
Aromatic Rings: Stabilize π-π interactions with enzyme active sites.
Applications and Future Directions
Pharmaceutical Development
This compound’s dual mechanism—CYP51 inhibition and membrane disruption—positions it as a candidate for combination therapy with azole antifungals to overcome resistance . Its structural modularity allows for derivatization to optimize pharmacokinetics.
Industrial and Research Uses
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume